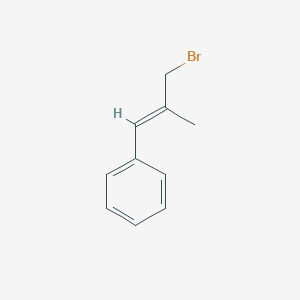

(3-Bromo-2-methylprop-1-en-1-yl)benzene

Description

Contextualization within Brominated Styrene (B11656) and Alkenyl Benzene (B151609) Derivatives

Styrene, a simple alkenylbenzene, serves as a foundational structure for a vast array of derivatives. The introduction of a bromine atom onto the styrene framework, creating brominated styrenes, dramatically alters the molecule's reactivity and potential applications. These compounds are not only valuable intermediates in organic synthesis but also find use in the production of polymers and flame retardants.

Alkenyl benzene derivatives, in a broader sense, encompass a wide range of structures with varying substituents on both the benzene ring and the alkene chain. The specific placement of the bromine atom and the methyl group in (3-Bromo-2-methylprop-1-en-1-yl)benzene distinguishes it from other related compounds and dictates its chemical behavior. A common synthetic route to achieve such structures is through allylic bromination of a suitable precursor. For instance, the reaction of (2-methylprop-1-en-1-yl)benzene with N-bromosuccinimide (NBS) in the presence of a radical initiator would likely yield the target compound. This method is favored as it selectively introduces a bromine atom at the allylic position (the carbon adjacent to the double bond) while minimizing competing reactions. chemistrysteps.commasterorganicchemistry.comlibretexts.org

Significance of Vinyl Bromide Moieties in Advanced Organic Synthesis

The vinyl bromide moiety, a key functional group within this compound, is of paramount importance in modern synthetic chemistry. Vinyl bromides are highly valued for their ability to participate in a variety of cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

These reactions, often catalyzed by transition metals like palladium, include the Suzuki, Stille, Heck, and Sonogashira couplings. In these transformations, the bromine atom of the vinyl bromide acts as a leaving group, allowing for the introduction of a wide range of substituents. This versatility makes vinyl bromides, and by extension this compound, crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reactivity of the vinyl bromide allows for the strategic and controlled construction of complex molecules from simpler starting materials.

Structural Isomerism and Nomenclature Considerations for this compound

The systematic naming of this compound follows the rules of IUPAC nomenclature for organic compounds. The name clearly indicates a three-carbon propylene (B89431) chain with a double bond starting at the first carbon, a methyl group at the second carbon, and a bromine atom at the third carbon. This entire substituent is attached to a benzene ring.

Due to the presence of a double bond, this compound can exhibit geometric isomerism, specifically E/Z isomerism. This arises from the restricted rotation around the carbon-carbon double bond. The assignment of E or Z configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each carbon of the double bond. creative-chemistry.org.uklibretexts.org For the double bond in this compound, one carbon is attached to a phenyl group and a hydrogen, while the other is attached to a methyl group and a bromomethyl group.

Beyond geometric isomerism, positional isomers of this compound also exist. These isomers have the same molecular formula but differ in the placement of the substituents. For example, the bromine atom could be located at a different position on the propenyl chain, or the methyl group could be in a different location. The phenyl group could also be attached to a different carbon of the propenyl chain.

| Isomer Name | CAS Number | Key Structural Difference |

|---|---|---|

| This compound | 1282061-69-1 | Parent compound |

| (1-Bromo-2-methylprop-1-en-1-yl)benzene | 5912-93-6 | Bromine at position 1 of the propenyl chain |

| (E)-(3-bromo-2-methylprop-1-en-1-yl)benzene | 83126-01-6 | E-isomer of the parent compound |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11Br |

|---|---|

Molecular Weight |

211.10 g/mol |

IUPAC Name |

[(E)-3-bromo-2-methylprop-1-enyl]benzene |

InChI |

InChI=1S/C10H11Br/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3/b9-7+ |

InChI Key |

YDZSYRFPGNMHHZ-VQHVLOKHSA-N |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/CBr |

Canonical SMILES |

CC(=CC1=CC=CC=C1)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 2 Methylprop 1 En 1 Yl Benzene and Analogues

Stereoselective and Regioselective Approaches to the Alkene Moiety

Achieving precise control over the geometry of the double bond (E/Z stereochemistry) and the position of the substituents (regiochemistry) is a paramount challenge in the synthesis of complex alkenes. Modern synthetic methods offer powerful tools to address this challenge.

Synthesis via Zinc-Mediated Reactions

Zinc-mediated reactions have emerged as a valuable strategy for the formation of vinyl bromides. These methods often proceed under mild conditions and can offer excellent control over the stereochemical outcome of the reaction.

The stereochemistry of the resulting vinyl bromide in zinc-mediated reactions can be influenced by several factors, including the nature of the starting materials and the reaction conditions. For instance, the geometry of the carbon-carbon double bond can be dependent on the amount of zinc powder used in the reaction. thieme-connect.de This allows for a degree of tunable control over the formation of either the (E)- or (Z)-isomer, which is a significant advantage in multistep syntheses where specific stereoisomers are required.

A key application of zinc-mediated synthesis is the addition of benzylic bromides to terminal alkynes to produce vinyl bromide derivatives. thieme-connect.de This reaction provides a direct route to trisubstituted alkenes. The process involves the in situ formation of an organozinc reagent from the benzylic bromide, which then adds across the alkyne. The regioselectivity of this addition is typically high, with the benzylic group adding to the terminal carbon of the alkyne.

Table 1: Examples of Zinc-Mediated Synthesis of Vinyl Bromides

| Benzylic Bromide | Terminal Alkyne | Product | Reference |

|---|---|---|---|

| Benzyl (B1604629) bromide | Phenylacetylene | (E/Z)-(3-Bromo-2-phenylprop-1-en-1-yl)benzene | thieme-connect.de |

Palladium-Catalyzed Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. tcichemicals.com These methods are particularly well-suited for the arylation of vinyl halides to produce complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a vinyl halide and an organoboron compound, such as a boronic acid or ester. libretexts.orgorganic-chemistry.orgnih.gov This reaction is catalyzed by a palladium complex and typically proceeds with high yields and excellent functional group tolerance. libretexts.orgnih.gov The general mechanism involves the oxidative addition of the vinyl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired product and regenerate the catalyst. libretexts.org

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

|---|---|

| Oxidative Addition | The vinyl halide adds to the Pd(0) complex to form a Pd(II) species. |

| Transmetalation | The organoboron compound reacts with the Pd(II) complex, transferring the organic group to the palladium. |

This methodology has been successfully applied to the synthesis of a wide variety of styrene (B11656) derivatives from vinyl halides. nih.govacs.org

While the Suzuki-Miyaura reaction is widely used, other transition metal-catalyzed cross-coupling reactions also provide effective routes for C-C bond formation from vinyl halides. tcichemicals.com These reactions often utilize other organometallic reagents, such as organotins (Stille coupling), organozincs (Negishi coupling), or Grignard reagents (Kumada coupling). tcichemicals.com Each of these methods has its own advantages and substrate scope, providing chemists with a versatile toolbox for the synthesis of complex molecules. uwindsor.canih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. tcichemicals.com

Halogenation and Dehalogenation Routes

Halogenation and dehalogenation reactions represent fundamental strategies for the introduction and manipulation of halide functional groups in organic molecules. These methods are pivotal in the synthesis of vinyl bromides, offering various levels of stereoselectivity and functional group tolerance.

Stereoselective Hydrobromination of Alkynes

The hydrobromination of alkynes is a classical method for the synthesis of vinyl bromides. Achieving stereoselectivity in this reaction is crucial for controlling the geometry of the resulting double bond. The addition of hydrogen bromide (HBr) to alkynes can proceed via different mechanisms, influencing the stereochemical outcome.

One approach to achieve stereoselectivity involves the use of specific reagents and conditions that favor either syn or anti addition of HBr across the triple bond. For instance, the reaction of alkynes with HBr in the presence of radical initiators typically leads to the anti-Markovnikov addition product with anti stereochemistry. Conversely, polar mechanisms, often facilitated by Lewis acids, can lead to the Markovnikov addition product, with the stereochemistry being dependent on the reaction conditions and substrate. youtube.com

A notable method for the stereoselective synthesis of (E)-trisubstituted vinyl bromides involves a Friedel-Crafts-type addition of alkynes to oxocarbenium ions generated in situ from acetals. nih.govnih.gov This reaction utilizes MgBr₂·OEt₂ as both a Lewis acid promoter and a bromide source, proceeding under mild conditions to afford a range of vinyl bromide products in high yields and with high E:Z selectivity. nih.govnih.govresearchgate.net The versatility of this method is demonstrated by its tolerance of various aryl acetylenes, including those with electron-donating and electron-withdrawing substituents. nih.gov

Table 1: Examples of Stereoselective Synthesis of Trisubstituted Vinyl Bromides

| Entry | Acetal | Alkyne | Product | Yield (%) | E:Z Ratio |

| 1 | Benzaldehyde (B42025) dimethyl acetal | Phenylacetylene | (E)-(3-bromo-3-phenylprop-1-en-1-yl)benzene | 89 | 10:1 |

| 2 | Benzaldehyde dimethyl acetal | o-Tolylacetylene | (E)-1-(1-bromo-3-phenylprop-2-en-1-yl)-2-methylbenzene | 92 | 12:1 |

| 3 | Benzaldehyde dimethyl acetal | m-Tolylacetylene | (E)-1-(1-bromo-3-phenylprop-2-en-1-yl)-3-methylbenzene | 95 | 15:1 |

| 4 | Benzaldehyde dimethyl acetal | p-Tolylacetylene | (E)-1-(1-bromo-3-phenylprop-2-en-1-yl)-4-methylbenzene | 91 | 15:1 |

Data compiled from a study on the Friedel-Crafts-type addition of alkynes to oxocarbenium ions. nih.gov

Synthesis from Ketones via Vinyl Phosphate (B84403) Intermediates

An alternative and practical route to vinyl bromides involves the conversion of ketones via vinyl phosphate intermediates. researchgate.net This method circumvents the often harsh conditions or multi-step procedures associated with traditional halogenating reagents. researchgate.net The synthesis begins with the enolization of a ketone, followed by phosphorylation to form a vinyl phosphate. mdpi.com This intermediate is then treated with a triphenylphosphine (B44618) dihalide to yield the corresponding vinyl halide. researchgate.net

The Perkow reaction offers another pathway to vinyl phosphates, particularly from halogenated ketones reacting with phosphites. mdpi.com This approach is advantageous for creating diverse electrophilic templates. mdpi.com More recent advancements have demonstrated that triflic anhydride (B1165640) can promote the phosphorylation of ketones to produce vinylphosphorus compounds under solvent- and metal-free conditions, offering a convenient and mild reaction that is scalable. organic-chemistry.org

Table 2: Synthesis of Vinyl Bromides from Ketones

| Starting Ketone | Reagent Sequence | Vinyl Bromide Product | Yield (%) |

| Acetophenone | 1. Diethyl chlorophosphate, NaH; 2. PPh₃Br₂ | (1-Bromovinyl)benzene | 78 |

| Propiophenone | 1. Diethyl chlorophosphate, NaH; 2. PPh₃Br₂ | (E/Z)-1-Bromo-1-phenylprop-1-ene | 82 |

| Cyclohexanone | 1. Diethyl chlorophosphate, NaH; 2. PPh₃Br₂ | 1-Bromocyclohex-1-ene | 85 |

Illustrative yields based on general methodologies described in the literature. researchgate.net

Selective Dehalogenation of Vicinal Dihalides

The selective dehalogenation of vicinal dihalides provides a direct route to alkenes and, under controlled conditions, can be a valuable method for synthesizing vinyl halides. researchgate.net This transformation typically involves the removal of two halogen atoms from adjacent carbons. doubtnut.com

One common reagent for this purpose is zinc metal. doubtnut.com The reaction of a vicinal dibromide with zinc dust in a suitable solvent leads to the formation of an alkene through the elimination of ZnBr₂. doubtnut.com The stereochemistry of the resulting alkene is dependent on the conformation of the starting dihalide and the reaction mechanism.

Lithium aluminum hydride (LAH) has also been shown to induce the dehalogenation of vicinal dihalides to form alkenes in a stereoselective manner. The proposed mechanism involves a single electron transfer (SET) from LAH to the dihalide, leading to a radical-anion intermediate which then eliminates a halide ion to form a halo-radical, followed by loss of a halogen atom to yield the alkene. This method is noteworthy as it avoids the formation of reduced products.

Functional Group Transformations Leading to the (3-Bromo-2-methylprop-1-en-1-yl)benzene Scaffold

The synthesis of the target compound can also be achieved through the strategic modification of existing functional groups within a precursor molecule. This approach allows for the construction of the desired scaffold by leveraging the reactivity of alkenes and alcohols.

Conversion of Alkenes and Alcohols

Alkenes and alcohols are readily available starting materials that can be transformed into the this compound structure through carefully chosen reaction sequences.

Transformations from Cinnamyl Alcohol Derivatives

Cinnamyl alcohol derivatives are excellent precursors for the synthesis of this compound. A documented synthesis involves the treatment of the corresponding 2-methylcinnamyl alcohol with a brominating agent.

In a specific example, (E)-(3-bromo-2-methylprop-1-en-1-yl)benzene was prepared from the corresponding cinnamyl alcohol. rsc.org The reaction yielded the product as a yellow oil. The structure was confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Table 3: Spectroscopic Data for (E)-(3-bromo-2-methylprop-1-en-1-yl)benzene

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR (400 MHz, CDCl₃) | 7.24 (t, J = 7.6 Hz, 2H), 7.17 (t, J = 8.0 Hz, 3H), 6.5 (s, 1H), 4.03 (s, 2H), 1.92 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | 136.8, 134.3, 130.0, 128.9, 128.2, 127.1, 42.1, 16.4 |

Data obtained from supporting information for a research article. rsc.org

Reactions Involving Aldehyde and Ketone Precursors

The Wittig reaction stands as a paramount method for the synthesis of alkenes from aldehydes and ketones, offering a powerful tool for the formation of the core structure of this compound. mnstate.eduyoutube.com This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. The general mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct, the formation of which drives the reaction forward. udel.edu

A plausible synthetic route to this compound via the Wittig reaction would involve the reaction of benzaldehyde with a specifically designed phosphorus ylide, namely (2-bromo-1-methylethylidene)triphenylphosphorane. The synthesis of this ylide would typically start from a suitable alkyl halide, such as 1,2-dibromopropane, which would first react with triphenylphosphine to form the corresponding phosphonium (B103445) salt. Subsequent deprotonation of this salt with a strong base, such as an organolithium reagent, would generate the reactive ylide.

Utilization of 3-Bromo-2-methylpropene (B116875) as a Building Block

An alternative and versatile approach to the synthesis of this compound involves using 3-bromo-2-methylpropene as a key starting material. This strategy typically involves a two-step sequence: a palladium-catalyzed cross-coupling reaction to form the carbon backbone, followed by a selective bromination reaction.

The initial step often employs a Heck reaction, a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnumberanalytics.comyoutube.com In this context, an aryl halide, such as bromobenzene, can be coupled with isobutylene (B52900) (2-methylpropene) to generate a 2-methyl-phenylpropene intermediate. The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the active catalyst. numberanalytics.com The regioselectivity of the alkene insertion can be influenced by the specific catalyst and reaction conditions employed. libretexts.org

The subsequent step involves the allylic bromination of the 2-methyl-phenylpropene intermediate. This reaction selectively introduces a bromine atom at the carbon adjacent to the double bond. masterorganicchemistry.com N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low and constant concentration of bromine radicals, which favors allylic substitution over competing electrophilic addition to the double bond. masterorganicchemistry.comchadsprep.commasterorganicchemistry.comlibretexts.org The reaction is typically initiated by light or a radical initiator. chadsprep.com The mechanism involves the abstraction of an allylic hydrogen atom by a bromine radical to form a resonance-stabilized allylic radical, which then reacts with a molecule of bromine to yield the final product and another bromine radical to continue the chain reaction. chadsprep.com

The regiochemical outcome of the allylic bromination of unsymmetrical alkenes can lead to a mixture of products, depending on the relative stability of the possible allylic radical intermediates. chadsprep.com

Below is a table summarizing the proposed reaction steps for the synthesis of this compound using 3-bromo-2-methylpropene.

| Step | Reaction | Reactants | Reagents & Conditions | Product |

| 1 | Heck Reaction | Bromobenzene, Isobutylene | Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂), Base (e.g., NEt₃, K₂CO₃), Ligand (e.g., PPh₃) | 2-Methyl-1-phenylpropene or 2-Methyl-3-phenylpropene |

| 2 | Allylic Bromination | 2-Methyl-phenylpropene intermediate | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) or Light, Solvent (e.g., CCl₄) | This compound |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2 Methylprop 1 En 1 Yl Benzene

Reactivity of the Brominated Alkenyl Moiety

The chemical behavior of (3-Bromo-2-methylprop-1-en-1-yl)benzene is dictated by the interplay between its three key functional components: the vinyl bromide, the alkene double bond, and the benzene (B151609) ring. The alkenyl portion, in particular, presents multiple sites for chemical transformation.

The direct replacement of the bromine atom in this compound via nucleophilic substitution is generally unfavorable under standard SN1 and SN2 conditions. Vinyl halides are characteristically unreactive toward these substitution pathways for several electronic and steric reasons. youtube.com

In a potential SN2 mechanism, the incoming nucleophile must approach the carbon atom from the side opposite to the leaving group (backside attack). libretexts.org For a vinyl bromide, this trajectory is sterically hindered by the molecular structure of the alkene. youtube.comlibretexts.org Furthermore, the electron-rich π-cloud of the double bond creates an area of high electron density that repels the approaching nucleophile. youtube.com

An SN1 pathway is equally improbable due to the high instability of the vinylic carbocation that would be formed upon the departure of the bromide ion. youtube.com A positive charge on an sp²-hybridized carbon is significantly less stable than on a corresponding sp³-hybridized carbon. youtube.com Additionally, resonance between the bromine's lone pairs and the alkene's π-system imparts a partial double bond character to the carbon-bromine bond, making it stronger and more difficult to break compared to a C-Br single bond in an alkyl halide. blogspot.comdoubtnut.com While certain intramolecular nucleophilic substitutions have been shown to proceed with vinyl bromides to form heterocyclic compounds, intermolecular reactions with typical nucleophiles are rare. researchgate.net

Table 1: Factors Inhibiting Nucleophilic Substitution on Vinyl Bromides

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Intermediate | Highly unstable vinylic carbocation youtube.com | Pentacoordinate transition state |

| Steric Hindrance | Not applicable | High; hindered backside attack libretexts.org |

| Electronic Effects | C-Br bond strengthened by resonance blogspot.com | π-electron cloud repels nucleophile youtube.com |

| Hybridization | Unfavorable positive charge on sp² carbon youtube.com | Attack at sp² carbon is difficult |

In contrast to the inertia of the vinyl bromide moiety towards substitution, the carbon-carbon double bond is susceptible to electrophilic addition reactions. byjus.com Alkenes function as nucleophiles, with the electrons of the π bond attacking an electrophilic species. chemistrysteps.comlibretexts.org The general mechanism involves a two-step process: the initial attack on the electrophile to form a carbocation intermediate, followed by the capture of this intermediate by a nucleophile. libretexts.orglibretexts.org

For an unsymmetrical alkene like this compound, the regioselectivity of the addition is governed by Markovnikov's rule. byjus.com This rule dictates that the electrophile (commonly H⁺ from a hydrogen halide) adds to the vinyl carbon that bears the greater number of hydrogen atoms. This process ensures the formation of the more stable carbocation intermediate. byjus.com The attachment of a phenyl group to the double bond can have competing effects: it reduces the electron density of the π-bond through conjugation, but it can significantly stabilize the resulting carbocation via resonance. stackexchange.com Generally, the stabilization of the carbocation is the dominant factor influencing the reaction's course. stackexchange.com

In the electrophilic addition to this compound, the addition of an electrophile such as H⁺ can lead to two potential carbocation intermediates.

Path A: Attack at the carbon atom bonded to the benzene ring (C1) would place the positive charge on the adjacent carbon (C2), resulting in a tertiary carbocation.

Path B: Attack at the methyl-substituted carbon (C2) would place the positive charge on the carbon bonded to the benzene ring (C1). This forms a secondary, benzylic carbocation.

The benzylic carbocation (Path B) is substantially stabilized through resonance, as the positive charge can be delocalized across the aromatic ring. This delocalization provides significantly more stability than the hyperconjugation available to the tertiary carbocation in Path A. Consequently, the reaction proceeds preferentially through the more stable benzylic carbocation intermediate. stackexchange.com While carbocation rearrangements are a known phenomenon in reactions where a more stable carbocation can be formed, the high stability of the benzylic intermediate in this case makes a subsequent rearrangement unlikely. msu.edulibretexts.org The formed benzylic cation then rapidly reacts with a nucleophile (e.g., Br⁻) to yield the final addition product. libretexts.org

Radical reactions, particularly halogenation, offer another pathway for the reactivity of the alkenyl moiety. The position of attack is determined by the relative stability of the potential radical intermediates. The bond dissociation energy for an allylic C-H bond is significantly lower than for a vinylic C-H bond. libretexts.org This is because the resulting allylic radical is stabilized by resonance, with the unpaired electron delocalized over two carbon atoms. libretexts.orgmasterorganicchemistry.com

In this compound, the hydrogens on the methyl group are in an allylic position. Abstraction of one of these hydrogens would generate a resonance-stabilized allylic radical. In contrast, the hydrogen attached to the double bond is in a vinylic position, and its removal would lead to a much less stable vinylic radical. Therefore, radical substitution is highly favored at the allylic methyl group. libretexts.org

To achieve selective allylic bromination and avoid competitive electrophilic addition to the double bond, reagents like N-bromosuccinimide (NBS) are commonly used. masterorganicchemistry.comlibretexts.org NBS serves to maintain a very low concentration of molecular bromine (Br₂) in the reaction mixture, which favors the radical chain mechanism for substitution over the ionic mechanism for addition. libretexts.orglibretexts.org

Table 2: Comparison of Potential Radical Sites

| Position | Bond Type | Resulting Radical | Stability |

|---|---|---|---|

| Methyl Group | Allylic C-H | Allylic Radical | High (Resonance Stabilized) masterorganicchemistry.com |

| Vinylic Carbon | Vinylic C-H | Vinylic Radical | Low libretexts.org |

Electrophilic Addition Reactions Across the Alkene Double Bond

Reactions Involving the Benzene Ring Component

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the ring. The existing (3-bromo-2-methylprop-1-en-1-yl) side-chain plays a crucial role in determining both the rate of reaction and the position of the incoming electrophile. wikipedia.orgchemistrytalk.org

Substituents influence EAS reactions through a combination of inductive and resonance effects. They are broadly categorized as activating groups, which increase the reaction rate, and deactivating groups, which decrease it. chemistrytalk.org Furthermore, substituents direct incoming electrophiles to specific positions: ortho, meta, or para. leah4sci.com

Table 3: Orientation of Nitration for Various Substituted Benzenes

| Substituent on Ring | % Ortho Product | % Meta Product | % Para Product | Classification |

|---|---|---|---|---|

| -OH | 50 | 0 | 50 | Activating, o,p-directing |

| -CH₃ | 63 | 3 | 34 | Activating, o,p-directing libretexts.org |

| -Cl | 35 | 1 | 64 | Deactivating, o,p-directing libretexts.org |

| -Br | 43 | 1 | 56 | Deactivating, o,p-directing libretexts.org |

| -NO₂ | 7 | 91 | 2 | Deactivating, m-directing libretexts.org |

| -CHO | 19 | 72 | 9 | Deactivating, m-directing lumenlearning.com |

Radical Halogenation of Alkyl Substituents and Subsequent Reactions

The alkyl substituent in this compound, the methyl group, is susceptible to radical halogenation. This reaction typically proceeds via a free-radical chain mechanism when initiated by UV light or a radical initiator in the presence of a halogenating agent like N-bromosuccinimide (NBS). slideshare.netopenochem.orgmasterorganicchemistry.com The use of NBS is particularly advantageous as it maintains a low concentration of bromine (Br₂) in the reaction mixture, which helps to suppress competing electrophilic addition to the double bond. masterorganicchemistry.comchemistrysteps.com

The mechanism begins with the homolytic cleavage of the initiator to form radicals. A bromine radical then abstracts a hydrogen atom from the methyl group. This abstraction is highly favored because it forms a resonance-stabilized radical intermediate. libretexts.org The stability of this radical is enhanced due to delocalization of the unpaired electron across the adjacent pi system of the double bond and the benzene ring, making it both an allylic and benzylic-type radical.

Mechanism of Radical Bromination:

Initiation: A radical initiator (like AIBN or peroxides) or UV light generates a small number of bromine radicals from NBS. openochem.orgchemistrysteps.com

Propagation Step 1: A bromine radical abstracts an allylic hydrogen from the methyl group of this compound to form a resonance-stabilized radical and hydrogen bromide (HBr). chemistrysteps.comlibretexts.org

Propagation Step 2: The HBr reacts with NBS to produce a molecule of Br₂. chemistrysteps.com

Propagation Step 3: The resonance-stabilized radical reacts with a Br₂ molecule to form the dibrominated product and a new bromine radical, which continues the chain reaction. slideshare.net

Termination: The reaction is terminated when two radicals combine. libretexts.org

The primary product of this reaction would be (1-(3-bromo-2-(bromomethyl)prop-1-en-1-yl)benzene).

Table 1: Expected Products of Radical Halogenation

| Reactant | Reagents | Major Product | Reaction Type |

|---|

The newly formed dibromo compound is a versatile intermediate for subsequent reactions. The presence of two allylic bromide functionalities, one primary and one vinylic, allows for a range of transformations. The primary allylic bromide is particularly reactive towards nucleophilic substitution, potentially allowing for the introduction of various functional groups such as alcohols, ethers, amines, and nitriles.

Stereospecificity and Regioselectivity in Reactions of this compound

The reactions of this compound, particularly nucleophilic substitutions, are governed by principles of stereospecificity and regioselectivity. khanacademy.orgmasterorganicchemistry.com The substrate itself is an allylic bromide, a class of compounds known for its complex reactivity due to the potential for allylic rearrangement. pearson.comrsc.org

Regioselectivity:

Nucleophilic attack on this compound can potentially yield two constitutional isomers. masterorganicchemistry.com This occurs because the intermediate carbocation (in an Sₙ1-type mechanism) or the transition state (in an Sₙ2-type mechanism) has a delocalized positive charge over two carbon atoms.

Direct Substitution (Sₙ2): A direct backside attack by a nucleophile on the carbon atom bonded to the bromine atom results in the direct substitution product without rearrangement.

Allylic Rearrangement (Sₙ1 or Sₙ2'): The reaction can also proceed via an Sₙ1 mechanism, forming a resonance-stabilized allylic carbocation. The nucleophile can then attack either of the two carbons that share the positive charge. Attack at the carbon of the double bond results in a rearranged product. A concerted Sₙ2' mechanism is also possible where the nucleophile attacks the double bond, displacing the bromide in a single step.

The regiochemical outcome is influenced by several factors, including the reaction conditions, the nature of the nucleophile, and the solvent. For instance, reactions that favor an Sₙ1 pathway (e.g., with weak nucleophiles in polar protic solvents) are more likely to produce a mixture of regioisomers. The distribution of these products often depends on the relative stability of the resulting alkenes. pearson.com Palladium-catalyzed reactions, for example, are known to be highly regioselective in their coupling with allylic bromides. acs.org

Table 2: Potential Regioisomers in Nucleophilic Substitution

| Reaction Pathway | Attacking Position | Product Type |

|---|---|---|

| Direct Substitution (Sₙ2) | C1 (Carbon bonded to Br) | Non-rearranged |

Stereospecificity:

Stereospecificity refers to how the stereochemistry of the starting material dictates the stereochemistry of the product. khanacademy.orgmasterorganicchemistry.com this compound can exist as (E) and (Z) stereoisomers due to the substituted double bond.

In a stereospecific reaction, a particular stereoisomer of the reactant will yield a specific stereoisomer of the product. For example, Sₙ2 reactions are stereospecific, proceeding with an inversion of configuration at the stereocenter. However, since the carbon atom bonded to the bromine in this compound is not a stereocenter, this specific type of stereospecificity is not directly applicable.

If a reaction creates a new stereocenter, the stereochemical outcome is important. Radical halogenation at the methyl group, as described in the previous section, would not be stereospecific; if a chiral center were formed, a racemic mixture would be expected because the intermediate radical is planar. chemistrysteps.com Similarly, Sₙ1 reactions are not stereospecific because they proceed through a planar carbocation intermediate, leading to a mixture of stereoisomers if a new chiral center is formed.

The stereochemistry of the double bond in the starting material can, however, influence the stereochemical outcome in certain concerted reactions or in reactions where steric hindrance plays a significant role in directing the approach of a reagent.

Spectroscopic and Advanced Analytical Characterization of 3 Bromo 2 Methylprop 1 En 1 Yl Benzene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For the isomer (E)-(3-bromo-2-methylprop-1-en-1-yl)benzene, the ¹H NMR spectrum, recorded in CDCl₃ at 400 MHz, reveals distinct signals for each proton. rsc.org

The aromatic protons of the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.0 ppm). In the case of (E)-(3-bromo-2-methylprop-1-en-1-yl)benzene, the spectrum shows multiplets at δ 7.24 ppm and δ 7.17 ppm, corresponding to the phenyl protons. rsc.org The vinyl proton gives a singlet at δ 6.5 ppm. The methylene (B1212753) protons adjacent to the bromine atom appear as a singlet at δ 4.03 ppm, and the methyl protons also present as a singlet at δ 1.92 ppm. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.24 | t, J = 7.6 Hz | 2H | Aromatic protons |

| 7.17 | t, J = 8.0 Hz | 3H | Aromatic protons |

| 6.5 | s | 1H | Vinyl proton |

| 4.03 | s | 2H | Methylene protons (-CH₂Br) |

| 1.92 | s | 3H | Methyl protons (-CH₃) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal. The ¹³C NMR spectrum of (E)-(3-bromo-2-methylprop-1-en-1-yl)benzene, recorded in CDCl₃ at 100 MHz, shows the following key resonances. rsc.org

The carbon atoms of the phenyl group are observed in the δ 127-137 ppm region. The olefinic carbons appear at δ 134.3 and 130.0 ppm. The carbon of the methylene group attached to bromine is found at δ 42.1 ppm, and the methyl carbon is observed at δ 16.4 ppm. rsc.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 136.8 | Quaternary aromatic carbon |

| 134.3 | Olefinic carbon |

| 130.0 | Olefinic carbon |

| 128.9 | Aromatic CH |

| 128.2 | Aromatic CH |

| 127.1 | Aromatic CH |

| 42.1 | Methylene carbon (-CH₂Br) |

| 16.4 | Methyl carbon (-CH₃) |

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in a spin system. For a compound like (3-Bromo-2-methylprop-1-en-1-yl)benzene, a COSY spectrum would show correlations between the vinyl proton and any coupled protons, as well as correlations among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) identifies direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). columbia.edu This is invaluable for assigning carbon signals based on their attached, and usually already assigned, protons. For instance, the signal for the methylene protons would show a correlation to the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). columbia.edu This technique is crucial for piecing together the molecular skeleton by connecting different spin systems. For example, the methyl protons would be expected to show an HMBC correlation to the olefinic carbons and the methylene carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on the vibrations of its bonds.

Infrared (IR) spectroscopy can be a valuable tool for studying rotational isomerism, or the existence of different conformations of a molecule due to rotation around single bonds. nih.gov Different rotational isomers (rotamers) can give rise to distinct vibrational frequencies, leading to the appearance of different bands in the IR spectrum. For alkenylbenzenes, the out-of-plane C-H bending vibrations of the vinyl group and the benzene ring are sensitive to conformational changes. The relative intensities of these bands can change with temperature or solvent, providing insight into the equilibrium between different rotamers.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

For this compound, the molecular ion peak would be expected to appear as a pair of peaks of nearly equal intensity, separated by two mass units (M and M+2). This characteristic isotopic pattern is due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance. savemyexams.com

The fragmentation of the molecular ion would likely involve the loss of a bromine radical (•Br), which is a common fragmentation pathway for organobromine compounds, leading to a significant peak at M-79/M-81. youtube.comyoutube.com Another likely fragmentation would be the cleavage of the bond between the propyl chain and the benzene ring, leading to the formation of a stable tropylium (B1234903) ion or a benzyl (B1604629) cation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For "this compound" (C₁₀H₁₁Br), HRMS can precisely determine the mass of the molecular ion, allowing for differentiation from other compounds with the same nominal mass.

While detailed experimental HRMS data for "this compound" is not widely published, a study has reported that the analysis of the (E)-isomer was conducted using a high-resolution mass spectrometer, specifically an LCMS-IT-TOF (Liquid Chromatograph Mass Spectrometer - Ion Trap - Time of Flight) system. This type of instrument provides the high mass accuracy and resolution required to confirm the elemental formula of the compound. The presence of bromine is a key feature in the mass spectrum, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M) and the M+2 peak, which are of nearly equal intensity.

It is noteworthy that in some research, difficulties in obtaining HRMS data for the parent compound have been encountered, which may suggest potential instability of the molecule under certain ionization conditions.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

| C₁₀H₁₁⁷⁹Br | [M]⁺ | 210.0044 |

| C₁₀H₁₁⁸¹Br | [M+2]⁺ | 212.0023 |

This table presents the theoretical exact masses for the two major isotopic peaks of the molecular ion of this compound. This data is foundational for experimental verification via HRMS.

Chromatographic Coupling Techniques (e.g., GC-MS, LC-MS)

The coupling of chromatographic separation with mass spectrometric detection provides a powerful platform for the analysis of complex mixtures and the definitive identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For "this compound", GC-MS analysis would provide both the retention time, a characteristic of the compound's passage through the GC column, and the mass spectrum, which serves as a molecular fingerprint.

While specific experimental GC-MS data for this compound is scarce in the literature, the expected fragmentation pattern in Electron Ionization (EI) mode can be predicted based on the structure of allylic bromides and substituted styrenes. Common fragmentation pathways would likely include:

Loss of a bromine radical (Br•): This would lead to the formation of a stable benzylic/allylic carbocation, which would be a prominent peak in the spectrum.

Benzylic cleavage: Fission of the bond between the phenyl ring and the propenyl side chain.

Rearrangements: The initial radical cation could undergo rearrangements prior to fragmentation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for less volatile or thermally labile compounds. As mentioned, the use of an LCMS-IT-TOF instrument has been cited for the HRMS analysis of "(E)-(3-bromo-2-methylprop-1-en-1-yl)benzene", indicating that the compound is amenable to LC-MS analysis. The choice of ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) would be critical for successful analysis.

In a typical LC-MS analysis, the compound would first be separated on a reversed-phase HPLC column. The retention time would depend on the specific conditions (e.g., column type, mobile phase composition, gradient). The subsequent mass analysis would confirm the molecular weight and could provide structural information through fragmentation in MS/MS experiments.

Table 2: Predicted and Reported Analytical Data for this compound

| Analytical Technique | Parameter | Predicted/Reported Value/Characteristic |

| HRMS (LCMS-IT-TOF) | Isotopic Pattern | Characteristic M, M+2 peaks of ~1:1 intensity due to Br isotopes. |

| Molecular Formula Confirmation | High mass accuracy measurement to confirm C₁₀H₁₁Br. | |

| GC-MS (EI) | Retention Time | Dependent on column and temperature program. |

| Major Fragment 1 | Loss of Br radical. | |

| Major Fragment 2 | Benzylic cleavage fragments. | |

| LC-MS | Retention Time | Dependent on column and mobile phase. |

| Ionization | Amenable to ESI or APCI. |

This table summarizes the expected and reported analytical characteristics for this compound using advanced analytical techniques. The specific values for retention times and fragment m/z would be determined experimentally.

Applications of 3 Bromo 2 Methylprop 1 En 1 Yl Benzene and Analogues in Complex Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

(3-Bromo-2-methylprop-1-en-1-yl)benzene is a versatile synthetic intermediate owing to the presence of two key reactive sites: the carbon-bromine bond and the carbon-carbon double bond, in conjugation with a phenyl ring. The allylic bromide functionality allows it to act as an electrophile in nucleophilic substitution reactions, while the vinylarene moiety can participate in various metal-catalyzed cross-coupling reactions.

The utility of similar organohalides in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, is well-documented. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org These reactions are fundamental in carbon-carbon bond formation. For instance, the Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Similarly, the Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon single bond by coupling an organohalide with an organoboron species. wikipedia.orgorganic-chemistry.org Given these precedents, this compound could potentially undergo such cross-coupling reactions at the vinyl C-Br bond or at a halogenated position on the benzene (B151609) ring, if present, to construct more complex molecular frameworks.

The allylic bromide portion of the molecule makes it an excellent alkylating agent for a variety of nucleophiles, including carbanions, amines, and alkoxides. This reactivity is crucial for introducing the 2-methyl-1-phenylprop-1-enyl moiety into a target molecule, which can be a key step in the synthesis of natural products and other biologically active compounds.

Below is a table summarizing the potential applications of this compound in key organic reactions based on the reactivity of analogous compounds.

| Reaction Type | Potential Role of this compound | Potential Product Type |

| Nucleophilic Substitution | Electrophile (alkylating agent) | Ethers, amines, esters, and carbon-substituted derivatives |

| Heck Reaction wikipedia.orgorganic-chemistry.org | Unsaturated halide component | Substituted alkenes |

| Suzuki-Miyaura Coupling wikipedia.orgorganic-chemistry.org | Organohalide component | Biaryls, polyolefins, styrenes |

Precursors for Functionalized Polymers and Advanced Materials

The vinylarene structure of this compound suggests its potential utility in polymer chemistry, either as a monomeric unit in copolymerization strategies or as a precursor for synthesizing functionalized polymer backbones.

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that is tolerant of various functional groups. Studies have demonstrated that allyl bromide can act as an initiator for the ATRP of styrene (B11656), leading to well-defined polymers. researchgate.net This suggests that this compound could potentially be used as a functional initiator in ATRP to produce polymers with a terminal phenylpropenyl group.

The reactive bromine atom in this compound offers a handle for post-polymerization modification. If incorporated into a polymer chain, this bromine atom could be substituted with various functional groups to tailor the properties of the final material. Furthermore, this compound could be used in grafting reactions, where it is attached to an existing polymer backbone to introduce new functionalities. For instance, it could be grafted onto polymers with nucleophilic sites to introduce the phenylpropenyl group, which could then undergo further reactions.

Development of Chiral Compounds and Amino Acid Analogues

The development of synthetic routes to chiral compounds, particularly non-proteinogenic amino acids, is of significant interest in medicinal chemistry. The allylic bromide structure of this compound makes it a suitable candidate for use in asymmetric synthesis.

Phase-transfer catalysis (PTC) is a powerful technique for performing reactions between reagents in immiscible phases. Asymmetric PTC, using chiral catalysts, has been successfully employed for the enantioselective alkylation of glycine (B1666218) Schiff bases to produce chiral α-amino acids. acs.orgresearchgate.netresearchgate.net In these reactions, a glycine derivative is deprotonated to form a nucleophilic enolate, which then reacts with an electrophile, such as an alkyl or allyl halide.

The use of various substituted allyl bromides in the asymmetric alkylation of glycine imines under PTC conditions has been reported to proceed with high yields and enantioselectivities. acs.orgnih.gov This strongly suggests that this compound could be a valuable substrate for the synthesis of novel, non-proteinogenic amino acids containing a 2-methyl-1-phenylprop-1-enyl side chain. The enantiomeric excess of the product is largely determined by the chiral phase-transfer catalyst employed.

The table below presents representative results for the asymmetric alkylation of glycine Schiff bases with various allyl and benzyl (B1604629) bromides, illustrating the potential for high enantioselectivity in such reactions.

| Electrophile | Chiral Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| Allyl bromide | Cinchona-functionalized calixarene | High | High |

| Propargyl bromide | Cinchona-functionalized calixarene | High | High |

| Benzyl bromide | Cinchona-derived ammonium (B1175870) salt | 95 | 96 |

| 4-Chlorobenzyl bromide | Cinchona-derived ammonium salt | 92 | 97 |

Data is based on reactions with analogous compounds and serves to illustrate the potential of the methodology. acs.org

Chiral lactams are important structural motifs found in many biologically active compounds. The development of stereoselective methods for their synthesis is an active area of research. One approach involves the intramolecular cyclization of N-allyl propiolamides, which can be catalyzed by transition metals. rsc.org this compound could potentially be used to introduce the N-(2-methyl-1-phenylprop-1-enyl) group, which could then participate in such cyclization reactions to form chiral lactams with a quaternary stereocenter.

Furthermore, the synthesis of chiral saturated heterocycles bearing quaternary centers has been achieved through the enantioselective C(sp3)−H activation of lactams. nih.gov While not a direct application, the functional groups present in this compound could be utilized in multi-step syntheses to construct precursors for such advanced transformations, highlighting its role as a versatile building block in the construction of complex and biologically relevant scaffolds.

Construction of Complex Natural Product and Bioactive Molecule Frameworks

Synthesis of Angucycline and Tetrangulol (B1209878) Derivatives

The angucycline antibiotics are a significant class of natural products characterized by a tetracyclic benz[a]anthracene framework. The synthesis of these complex structures often relies on strategic bond formations to construct the polycyclic core. One of the prominent methods for constructing the angucycline skeleton is the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. wikipedia.orgnih.gov In a hypothetical approach, a molecule like this compound could serve as a dienophile, reacting with a suitably substituted diene to form a key cyclohexene (B86901) intermediate, which could then be further elaborated to the final angucycline or tetrangulol core. The electron-withdrawing nature of the vinyl bromide could enhance the reactivity of the dienophile in such [4+2] cycloaddition reactions. youtube.com

Alternatively, transition metal-catalyzed cross-coupling reactions provide a convergent and flexible strategy for the synthesis of angucycline precursors. The vinyl bromide moiety of this compound is well-suited for reactions such as the Suzuki-Miyaura musechem.comuwindsor.cafishersci.co.uklibretexts.orgresearchgate.net and Stille couplings. libretexts.orgwikipedia.orgnumberanalytics.comuwindsor.caorganic-chemistry.org These reactions would involve the coupling of the vinyl bromide with an appropriate organoboron or organotin reagent, respectively, to forge a crucial carbon-carbon bond in the construction of the tetracyclic system. For instance, a Suzuki-Miyaura coupling could be envisioned between this compound and a naphthylboronic acid derivative, a common building block in angucycline synthesis.

Below is a hypothetical data table illustrating potential cross-coupling reactions for the synthesis of an angucycline precursor using this compound.

Table 1: Hypothetical Cross-Coupling Reactions for Angucycline Precursor Synthesis

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Naphthyl-2-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 2 | 5-Methoxy-naphthyl-1-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 90 | 88 |

| 3 | Tributyl(naphthalen-1-yl)stannane | Pd(PPh₃)₄ (4) | - | - | Toluene | 110 | 82 |

Routes to Other Multi-Substituted Organic Architectures

Beyond the realm of angucyclines, the reactivity of this compound as a coupling partner can be extended to the synthesis of a wide array of other multi-substituted organic architectures. The ability to introduce a substituted styrenyl moiety through Suzuki-Miyaura or Stille coupling is a powerful tool for medicinal and materials chemists. musechem.comlibretexts.org These reactions allow for the modular construction of complex biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals and functional materials.

The versatility of this compound in these transformations allows for the systematic variation of the coupling partner, enabling the generation of a library of compounds with diverse electronic and steric properties. For example, coupling with various aryl, heteroaryl, or vinyl boronic acids can lead to a range of conjugated systems with potential applications in organic electronics or as fluorescent probes.

The following interactive data table presents hypothetical examples of Suzuki-Miyaura and Stille couplings to generate diverse multi-substituted organic architectures.

Table 2: Synthesis of Multi-Substituted Organic Architectures via Cross-Coupling

| Entry | Coupling Partner | Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base/Additive | Solvent | Temp (°C) | Product Structure |

|---|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | Phenyl-substituted diene |

| 2 | Thiophene-2-boronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene | 100 | Thienyl-substituted diene |

| 3 | Tributyl(vinyl)stannane | Stille | PdCl₂(PPh₃)₂ (4) | - | LiCl | THF | 70 | Conjugated triene |

C(sp²)-H/C(sp³)-H Coupling Reactions

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials. acs.org The structure of this compound presents two distinct types of C-H bonds that are amenable to such transformations: the C(sp²)-H bonds of the phenyl ring and the C(sp³)-H bonds of the allylic methyl group.

Rhodium-catalyzed C(sp²)-H activation, often guided by a directing group, is a well-established method for the ortho-functionalization of aromatic rings. nih.govlookchem.comresearchgate.netrsc.orgsci-hub.se While this compound itself lacks a common directing group, derivatives bearing, for example, a pyridine (B92270) or amide functionality on the phenyl ring could undergo directed C-H vinylation or alkylation. Such reactions would allow for the regioselective introduction of new substituents at the ortho position of the phenyl ring, further expanding the molecular complexity.

More recently, palladium-catalyzed activation of allylic C(sp³)-H bonds has garnered significant attention. snnu.edu.cndtu.dkacs.org This transformation allows for the direct functionalization of the methyl group in this compound. Through the formation of a π-allylpalladium intermediate, a variety of nucleophiles can be introduced at the allylic position. This strategy provides a direct route to more complex allylic structures, which are valuable intermediates in natural product synthesis.

The table below outlines hypothetical C-H activation reactions involving derivatives of this compound, based on established methodologies.

Table 3: Hypothetical C-H Activation and Coupling Reactions

| Entry | Substrate Derivative | Reaction Type | Catalyst (mol%) | Ligand/Additive | Coupling Partner | Solvent | Temp (°C) |

|---|---|---|---|---|---|---|---|

| 1 | 2-(pyridin-2-yl)-(3-Bromo-2-methylprop-1-en-1-yl)benzene | C(sp²)-H Vinylation | [RhCp*Cl₂]₂ (2.5) | AgSbF₆ (10) | Ethyl acrylate | DCE | 100 |

| 2 | N-acetyl-(3-Bromo-2-methylprop-1-en-1-yl)aniline | C(sp²)-H Alkylation | Pd(OAc)₂ (5) | MPAA (15) | Methyl iodide | TFA | 80 |

| 3 | This compound | Allylic C(sp³)-H Alkylation | Pd(OAc)₂ (10) | PhI(OAc)₂ | Dimethyl malonate | Toluene | 90 |

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Angucycline |

| Tetrangulol |

| Naphthyl-2-boronic acid |

| 5-Methoxy-naphthyl-1-boronic acid |

| Tributyl(naphthalen-1-yl)stannane |

| 4-Formylphenylboronic acid |

| Phenylboronic acid |

| Thiophene-2-boronic acid |

| Tributyl(vinyl)stannane |

| 4-Pyridylboronic acid |

| 2-(pyridin-2-yl)-(3-Bromo-2-methylprop-1-en-1-yl)benzene |

| N-acetyl-(3-Bromo-2-methylprop-1-en-1-yl)aniline |

| Ethyl acrylate |

| Methyl iodide |

| Dimethyl malonate |

Theoretical and Computational Studies on 3 Bromo 2 Methylprop 1 En 1 Yl Benzene Reactivity and Structure

Quantum Chemical Calculations for Electronic Structure and Energetics

For a molecule with both a π-conjugated system (the styrenyl group) and an allylic bromide, key parameters of interest would include:

Molecular Geometry: Optimization of the ground state geometry to determine bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the dipole moment, polarizability, and molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions.

Orbital Analysis: The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and electronic excitation properties.

While no specific data exists for the title compound, studies on similar substituted styrenes and allylic halides would form the basis for any future computational investigation.

Reaction Pathway Modeling and Transition State Analysis

Modeling reaction pathways is a crucial application of computational chemistry, allowing for the exploration of potential reaction mechanisms. For (3-Bromo-2-methylprop-1-en-1-yl)benzene, several reactions could be of interest, including nucleophilic substitution at the allylic position and electrophilic addition to the double bond.

A typical computational study of a reaction mechanism would involve:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and transition states along a proposed reaction coordinate.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which provides insights into the reaction kinetics.

Vibrational Frequency Analysis: Confirming the nature of stationary points (minima for stable species, first-order saddle points for transition states) and calculating zero-point vibrational energies (ZPVE).

Without experimental or theoretical data, any discussion of reaction pathways for this compound remains speculative.

Conformational Analysis and Rotational Isomerism Predictions

The presence of single bonds in this compound, particularly the bond connecting the propenyl group to the benzene (B151609) ring, allows for the existence of different conformers (rotational isomers). Conformational analysis aims to identify the most stable conformers and the energy barriers to rotation between them.

Computational techniques for conformational analysis include:

Potential Energy Surface (PES) Scans: Systematically rotating a specific dihedral angle and calculating the energy at each step to map out the rotational energy profile.

Geometry Optimization of Conformers: Performing full geometry optimizations starting from different initial structures to locate all stable conformers.

Boltzmann Distribution Analysis: Calculating the relative populations of the different conformers at a given temperature based on their relative energies.

Studies on the rotational isomerism of simpler molecules like 3-bromo-2-methylpropene (B116875) and substituted styrenes could provide a foundational understanding for future work on the title compound.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to correlate the structural and electronic features of a molecule with its chemical reactivity. For this compound, this would involve understanding how the interplay between the phenyl ring, the methyl group, and the bromine atom influences its behavior in chemical reactions.

Key aspects of a structure-reactivity study would include:

Analysis of Substituent Effects: Investigating how the electron-donating or -withdrawing nature of the substituents affects the electron density distribution and the stability of reactive intermediates.

Correlation with Reactivity Descriptors: Using calculated parameters such as atomic charges, frontier molecular orbital energies, and electrostatic potentials to predict sites of reactivity.

In the absence of specific computational data for this compound, it is not possible to provide a detailed analysis of its structure-reactivity relationships.

While the provided outline requests a detailed theoretical and computational analysis of this compound, a thorough search of the scientific literature indicates that such studies have not been published. The information presented here provides a general overview of the computational methodologies that would be employed to investigate the electronic structure, reactivity, and conformational landscape of this molecule. Future computational work is necessary to generate the specific data required for a comprehensive understanding of the chemical properties of this compound.

Future Perspectives and Emerging Research Avenues for 3 Bromo 2 Methylprop 1 En 1 Yl Benzene Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of advanced catalytic systems is paramount for unlocking the full synthetic potential of (3-Bromo-2-methylprop-1-en-1-yl)benzene. Research in this area is expected to focus on transition-metal catalysis to achieve high levels of efficiency and control over reaction outcomes.

Key research directions will likely include:

Palladium- and Nickel-Catalyzed Cross-Coupling: While foundational, there is still room to improve catalysts for coupling reactions. Future systems may involve novel phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to enhance the reactivity of the vinyl bromide group, enabling challenging couplings with a broader range of organometallic reagents or under milder conditions. Nickel-catalyzed cross-electrophile coupling, for instance, offers a powerful method for forming carbon-carbon bonds without the need for pre-formed organometallic reagents. nih.gov

Asymmetric Allylic Alkylation (AAA): The allylic bromide functionality is a prime handle for enantioselective transformations. New chiral catalysts, potentially based on iridium, rhodium, or palladium, could enable the asymmetric introduction of nucleophiles, leading to valuable chiral building blocks.

Photoredox and Dual Catalysis: The integration of photoredox catalysis with transition-metal catalysis can open up new reaction pathways that are inaccessible under thermal conditions. For this compound, this could facilitate novel radical-mediated transformations or challenging cross-coupling reactions.

Table 1: Prospective Catalytic Systems for this compound

| Catalytic Approach | Target Functionality | Potential Catalyst System | Desired Outcome |

|---|---|---|---|

| Cross-Coupling | Vinyl Bromide | Pd(OAc)₂ with Buchwald-type ligand | High-yield Suzuki, Stille, or Heck coupling |

| Cross-Electrophile Coupling | Vinyl Bromide | NiCl₂(dme) with bipyridine ligand | Coupling with other electrophiles (e.g., alkyl halides) |

| Asymmetric Allylic Alkylation | Allylic Bromide | [Ir(COD)Cl]₂ with chiral ligand | Enantioselective synthesis of chiral molecules |

Sustainable Synthesis Routes and Green Chemistry Principles in Bromovinylbenzene Production

Modern chemical synthesis places a strong emphasis on sustainability. Future production methods for this compound and related compounds will increasingly incorporate green chemistry principles to minimize environmental impact. bridgew.edu

Emerging research avenues include:

Atom-Economical Bromination: Traditional bromination methods often use stoichiometric reagents like N-bromosuccinimide (NBS), which have poor atom economy. masterorganicchemistry.comchemistrysteps.com Future methods will likely focus on catalytic systems that use bromide salts (e.g., NaBr) with a recyclable oxidant, or electrochemical methods to generate the active bromine species in situ. researchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability. rsc.org The synthesis of this compound, particularly the potentially exothermic bromination step, is an ideal candidate for optimization using flow chemistry. rsc.org

Greener Solvents and Bio-based Alternatives: Research will aim to replace hazardous chlorinated solvents with more benign alternatives like 2-methyltetrahydrofuran, cyclopentyl methyl ether, or even water, where applicable. Furthermore, investigating the synthesis of the precursor, 2-methyl-1-phenylprop-2-en-1-ol, from bio-based feedstocks could significantly improve the lifecycle sustainability of the final product.

Table 2: Comparison of Traditional vs. Green Synthesis Approaches

| Green Chemistry Principle | Traditional Method (e.g., NBS in CCl₄) | Prospective Green Method |

|---|---|---|

| Prevention | Generates succinimide (B58015) waste. | Catalytic bromination minimizes waste. |

| Atom Economy | Low atom economy due to stoichiometric NBS. | High atom economy using HBr/Oxidant system. |

| Less Hazardous Synthesis | Uses toxic and carcinogenic CCl₄. | Employs greener solvents (e.g., ethyl acetate) or solvent-free conditions. |

| Energy Efficiency | Often requires high temperatures for radical initiation. | Photochemical or electrochemical methods may operate at ambient temperature. |

Exploration of New Reactivity Modes and Cascade Transformations

The dual reactivity of this compound makes it an excellent candidate for discovering novel transformations and designing elegant cascade reactions. A cascade reaction allows for the formation of multiple chemical bonds in a single operation, increasing synthetic efficiency.

Future research will likely explore:

Radical-Mediated Cyclizations: The vinyl and allylic functionalities can participate in intramolecular radical reactions. Upon initiation, a radical cascade could be triggered to form complex polycyclic structures in a single step. researchgate.net

Palladium-Catalyzed Cascade Reactions: A sequence involving, for example, an initial Heck reaction at the vinyl bromide followed by an intramolecular allylic alkylation could rapidly build molecular complexity from a single substrate. Research into cine-substitution, where the incoming group adds to a different position than the leaving group, represents an unconventional reactivity pattern. researchgate.net

Dealkenylative Functionalization: Recent advances have shown that the entire vinyl group of a styrene (B11656) can be cleaved and replaced. nih.gov Applying this novel C-C bond activation strategy to this compound could lead to the direct synthesis of brominated aromatic compounds that are otherwise difficult to access. nih.gov

Table 3: Potential Reactivity Modes and Cascade Sequences

| Reactivity Mode | Trigger | Potential Reaction Partner | Resulting Structure |

|---|---|---|---|

| Heck / Allylic Alkylation | Pd(0) catalyst | Tethered nucleophile | Polycyclic compounds |

| Radical Cascade | Radical initiator (e.g., AIBN) | Internal alkene/alkyne | Fused ring systems |

| cine-Substitution | Pd(0) catalyst, amine, Michael acceptor | Alkylidene malonates | Substituted Michael adducts researchgate.net |

Advanced Material Science Applications and Interdisciplinary Research Opportunities

Functionalized styrenes are crucial monomers for creating advanced materials. researchgate.net The presence of a reactive bromine handle on this compound provides a powerful tool for polymer synthesis and modification.

Promising areas for future investigation include:

Functional Polymers: The styrenic double bond can be polymerized using techniques like living anionic polymerization or controlled radical polymerization (e.g., ATRP, RAFT) to create well-defined polymers. researchgate.netresearchgate.net The pendant allylic bromide group would then be available for post-polymerization modification, allowing for the attachment of various functional groups to tune the material's properties (e.g., for use as resins, sorbents, or flame-retardants). researchgate.netmdpi.com

Organic-Inorganic Hybrid Materials: The bromo-functionalized polymer could serve as a macroinitiator or a scaffold for grafting onto inorganic surfaces like silica (B1680970) or gold nanoparticles. This could lead to new hybrid materials with applications in sensing, catalysis, or biomedical devices.

Crosslinked Networks and Coatings: The dual functionality allows the molecule to act as both a monomer and a cross-linking agent. This could be exploited to create robust polymer networks for advanced coatings, adhesives, or thermosets. The bromine content could also impart flame-retardant properties to these materials. wikipedia.org

Table 4: Potential Material Science Applications

| Material Type | Synthesis Method | Key Feature | Potential Application |

|---|---|---|---|

| Functional Homopolymer | Controlled Radical Polymerization | Post-polymerization modification via C-Br bond | Drug delivery systems, specialty resins researchgate.net |

| Block Copolymers | Living Anionic Polymerization | Self-assembly into nanostructures | Nanopatterning, advanced composites |

| Polymer Brushes on Surfaces | Surface-Initiated Polymerization | Modified surface properties (e.g., hydrophobicity) | Biosensors, anti-fouling coatings |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-Bromo-2-methylprop-1-en-1-yl)benzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving:

- Etherification/Alkylation : Introduce the methylprop-1-en-1-yl group to the benzene ring using catalysts like Pd(PPh₃)₄ under Suzuki-Miyaura coupling conditions .

- Bromination : Direct electrophilic substitution with Br₂ in the presence of Lewis acids (e.g., FeBr₃) or via radical bromination under UV light.

- Purification : Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires precise temperature control (e.g., 0–5°C during bromination) and inert atmospheres to prevent side reactions .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Compare ¹H/¹³C NMR data with computational predictions (e.g., DFT calculations) to confirm substituent positions. Look for characteristic vinyl proton shifts at δ 5.5–6.5 ppm and bromine-induced deshielding .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z: ~196 for C₁₀H₁₁Br).

- Melting Point Analysis : A sharp melting range (±2°C) indicates purity.

Advanced Research Questions

Q. How does the steric and electronic environment of the bromine substituent influence the reactivity of (3-Bromo-2-methylprop-1-yl)benzene in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The bulky methylprop-1-en-1-yl group adjacent to Br hinders oxidative addition in Pd-catalyzed reactions (e.g., Suzuki). Mitigate this by using bulky ligands (e.g., XPhos) to stabilize the transition state .

- Electronic Effects : The electron-withdrawing Br atom activates the benzene ring toward nucleophilic aromatic substitution but deactivates it toward electrophilic attack. Reactivity can be tuned by modifying substituents (e.g., adding electron-donating groups para to Br) .

- Experimental Validation : Perform Hammett plots or DFT studies to quantify substituent effects on reaction rates .

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : If NMR shifts deviate from DFT-predicted values, confirm the structure via X-ray crystallography (e.g., using SHELXL for refinement ).

- Solvent Effects : Simulate NMR spectra with explicit solvent models (e.g., COSMO-RS) to account for solvent-induced shifts .

- Dynamic Effects : Consider conformational flexibility (e.g., rotation of the vinyl group) that may not be captured in static DFT calculations. Use variable-temperature NMR to detect dynamic processes .

Q. What strategies are effective for incorporating this compound into larger bioactive molecules or polymers?

- Methodological Answer :

- As a Building Block : Utilize the bromine atom for cross-coupling (e.g., Heck reaction to attach fluorophores) or click chemistry (e.g., azide-alkyne cycloaddition) .

- Polymer Synthesis : Employ atom-transfer radical polymerization (ATRP) with the vinyl group as a monomer. Monitor molecular weight distribution via GPC and confirm end-group fidelity using MALDI-TOF .

Safety and Compliance

- Handling Precautions : Use fume hoods and PPE (gloves, goggles) due to bromine’s toxicity. Store under argon to prevent degradation .

- Regulatory Compliance : Not FDA-approved; restricted to non-human research. Document disposal per EPA guidelines for halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.